Enantiomeric Purity: Achieving 89–99% ee in Methyl-Substituted Phenyloxirane Synthesis
In a combined experimental–theoretical study, methyl-substituted phenyloxiranes—including the 3-methylphenyl derivative—were synthesized in enantioenriched form with enantiomeric excess (ee) values ranging from 89% to 99% [1]. This level of stereochemical control directly contrasts with the racemic or low-ee material often encountered with simpler oxirane-2-carboxylates, underscoring the compound's suitability for applications requiring high enantiopurity [1].
| Evidence Dimension | Enantiomeric Excess (ee) of synthesized methyl-substituted phenyloxiranes |
|---|---|
| Target Compound Data | 89–99% ee (enantioenriched form) |
| Comparator Or Baseline | Racemic methyl 3-phenyloxirane-2-carboxylate (CAS 37161-74-3) typically available at <5% ee |
| Quantified Difference | Up to 94% absolute increase in enantiomeric purity |
| Conditions | Synthesis via mCPBA or Shi epoxidation; absolute configuration determined by VCD and DFT (B3LYP/6-31++G*, aug-cc-pVDZ, aug-cc-pVTZ) |
Why This Matters
Procurement of high-ee material enables reproducible stereochemical outcomes in asymmetric synthesis and minimizes the need for costly chiral resolution steps.
- [1] Fristrup P, Lassen PR, Johannessen C, Tanner D, Norrby PO, Jalkanen KJ, Hemmingsen L. Direct determination of absolute configuration of methyl-substituted phenyloxiranes: combined experimental and theoretical approach. J Phys Chem A. 2006;110(29):9123-9. PMID: 16854024. View Source
